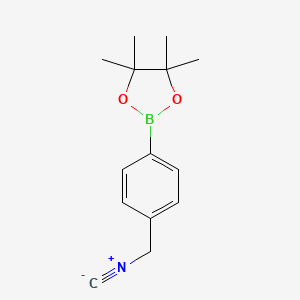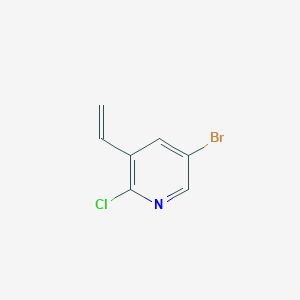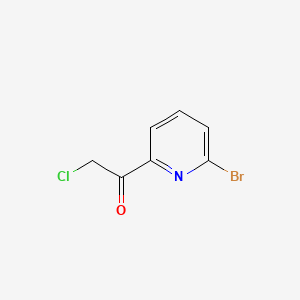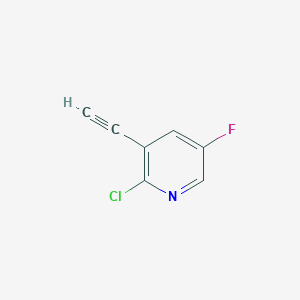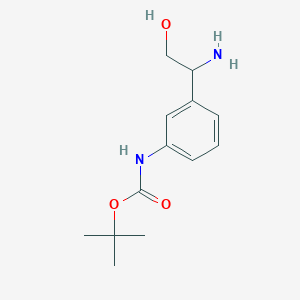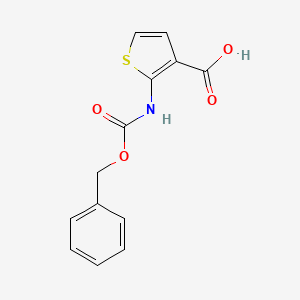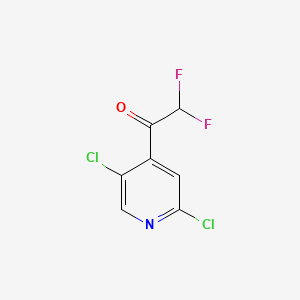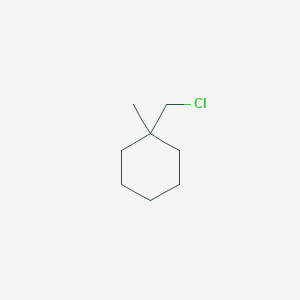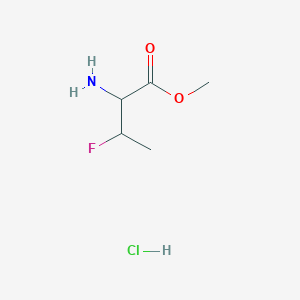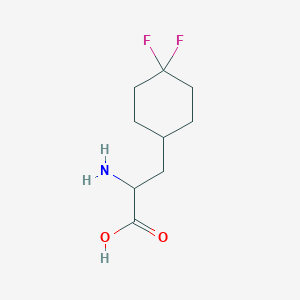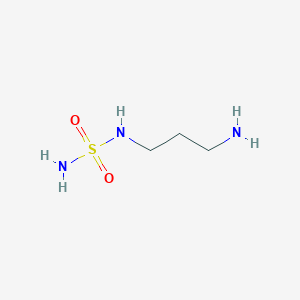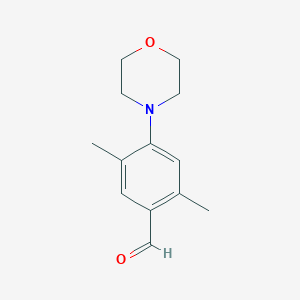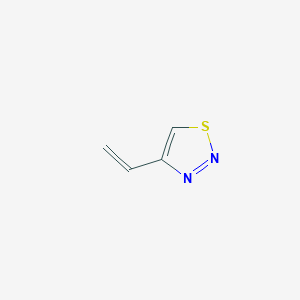![molecular formula C9H8Na2O6S B13571992 Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
Disodium 3-[3-(sulfooxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-[3-(sulfooxy)phenyl]propanoate is a chemical compound with the molecular formula C9H10O6S.2Na. It is a disodium salt of 3-[3-(sulfooxy)phenyl]propanoic acid, characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a propanoate group. This compound is known for its slightly soluble nature in water and its strong acidic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-[3-(sulfooxy)phenyl]propanoate typically involves the sulfonation of 3-phenylpropanoic acid. The process begins with the reaction of 3-phenylpropanoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization or other separation techniques to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3-[3-(sulfooxy)phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenylpropanoates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Disodium 3-[3-(sulfooxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and behavioral disorders.
Industry: It is used in the manufacture of various industrial products, including detergents and surfactants
Mecanismo De Acción
The mechanism of action of disodium 3-[3-(sulfooxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to modulate the activity of certain proteins and enzymes, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Disodium 3-[3-(sulfooxy)phenyl]propanoate can be compared with other similar compounds, such as:
3-[3-(sulfooxy)phenyl]propanoic acid: The parent acid form of the compound, which lacks the disodium salt.
Sodium 3-[3-(sulfooxy)phenyl]propanoate: A monosodium salt variant with different solubility and reactivity properties.
3-Phenylpropanoic acid: The non-sulfonated precursor, which has different chemical and biological properties
The uniqueness of this compound lies in its specific sulfooxy group and disodium salt form, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H8Na2O6S |
|---|---|
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
disodium;3-(3-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O6S.2Na/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14;;/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14);;/q;2*+1/p-2 |
Clave InChI |
IWAPIOQYGPNZDH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


